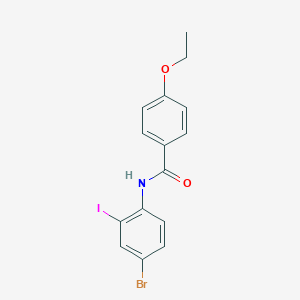
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool in the field of neuroscience has also been recognized.
Wirkmechanismus
The mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine activates the receptor, leading to the activation of downstream signaling pathways. This ultimately results in changes in neural activity that underlie the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine are not fully understood, but it is believed to induce changes in neural activity that result in altered perception, mood, and cognition. Some of the reported effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine include visual and auditory hallucinations, altered sense of time and space, and changes in emotional state. It is also known to have sympathomimetic effects, such as increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of receptor activation in a controlled manner. However, one major limitation is its potential for abuse and toxicity. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been associated with several cases of overdose and death, and its use in research should be carefully regulated.
Zukünftige Richtungen
There are several future directions for research involving N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its use in the study of neural circuits underlying perception and cognition. Finally, there is a need for further research into the safety and toxicity of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, as well as the development of safer and more selective compounds for use in research.
Synthesemethoden
The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves a series of chemical reactions that start with the condensation of 2-(4-fluorophenyl)ethanamine and 3-bromo-4-methoxy-5-ethoxybenzaldehyde. The resulting intermediate is then reduced using sodium borohydride to yield the final product. The entire process requires expertise in organic chemistry and should only be performed by trained professionals.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been used in scientific research to study the activity of serotonin receptors in the brain. Specifically, it is a selective agonist for the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine can induce changes in neural activity that can be measured using various techniques such as electroencephalography (EEG) and functional magnetic resonance imaging (fMRI).
Eigenschaften
Molekularformel |
C18H21BrFNO2 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C18H21BrFNO2/c1-3-23-17-11-14(10-16(19)18(17)22-2)12-21-9-8-13-4-6-15(20)7-5-13/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
InChI-Schlüssel |
QBTJMUWELQKVON-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Br)OC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283186.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)
